1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
- methyl [ (1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride
- 1H-Pyrazol-3-amine, 4-methyl-1-(1-methylethyl)-N-(2-phenylethyl)-, hydrochloride
Uniqueness
1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride stands out due to its unique structural features and potential applications. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C12H16ClN3 |
---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-10-8-12(14-15)13-9-7-11-5-3-2-4-6-11;/h2-6,8,10H,7,9H2,1H3,(H,13,14);1H |
InChI Key |
MBHMNRSXDTXPKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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